
1-(3-Methoxyphenyl)thiourea
Overview
Description
1-(3-Methoxyphenyl)thiourea is a substituted thiourea derivative characterized by a methoxy group (-OCH₃) at the meta position of the phenyl ring attached to the thiourea core (N–C(=S)–N). The methoxy group confers electron-donating properties, influencing the compound’s electronic distribution, solubility, and biological interactions.
- Thione form dominance: The thiourea core typically adopts the thione tautomer (C=S) rather than the thiol form, with bond lengths consistent with other N,N′-disubstituted thioureas (C–S: ~1.68 Å; C–N: ~1.34 Å) .
- Hydrogen bonding: Intramolecular N–H···O and intermolecular N–H···S hydrogen bonds stabilize the crystal lattice, forming centrosymmetric dimers .
This compound serves as a precursor or intermediate in synthesizing bioactive derivatives, such as thiazoles () and quinazoline hybrids ().
Preparation Methods
Reaction of 3-Methoxyphenyl Isothiocyanate with 3-Aminophenol
This method involves the reaction between 3-methoxyphenyl isothiocyanate and 3-aminophenol in acetonitrile under stirring conditions.
- Reagents:
- 3-methoxyphenyl isothiocyanate (0.2 g, 1.0 mmol)
- 3-aminophenol (0.2 g, 1.2 mmol)
- Acetonitrile (6 mL)
- Conditions:
- Stirring at room temperature for 1 hour.
- Post-Reaction Steps:
- Remove solvent under reduced pressure.
- Wash the product with dichloromethane.
- Dry to obtain a white solid (yield: 91%; melting point: 401 K).
- Crystallization:
Reaction of Potassium Thiocyanate with 3-Methoxyaniline
This method utilizes potassium thiocyanate and 3-methoxyaniline in acetone under reflux conditions.
- Reagents:
- Potassium thiocyanate (0.97 g, 10 mmol)
- Acetone (30 mL)
- Solution of 3-methoxyaniline (10 mmol in acetone, 10 mL)
- Conditions:
- Reflux potassium thiocyanate suspension for 30 minutes.
- Add the solution of 3-methoxyaniline and continue refluxing for an additional 2 hours.
- Post-Reaction Steps:
General Synthesis Using Ethyl Isothiocyanate
Although primarily applied to ethyl thiourea derivatives, this approach can be adapted for methoxy-substituted compounds.
- Reagents:
- Ethyl isothiocyanate derivatives and anisidine isomers (e.g., 3-methoxyaniline).
- Conditions:
- Reflux in dichloromethane.
- Post-Reaction Steps:
- Purify by recrystallization from DMSO.
This method provides moderate-to-high yields and is particularly useful for structural studies.
Comparison of Experimental Parameters
Method | Reagent Ratio | Solvent | Reaction Time | Yield (%) | Crystallization |
---|---|---|---|---|---|
Reaction with Isothiocyanate | Stoichiometric excess | Acetonitrile | ~1 hour | ~91% | Ethanol evaporation |
Potassium Thiocyanate Method | Slight excess | Acetone | ~2 hours | ~80% | Ethanol recrystallization |
General Ethyl Isothiocyanate Method | Variable | Dichloromethane | Variable | Moderate-high | DMSO recrystallization |
Notes on Analysis
- The choice of solvent significantly influences product yield and purity:
- Acetonitrile promotes rapid reaction kinetics.
- Acetone provides efficient precipitation but requires careful control during reflux.
- Crystallization methods (e.g., slow evaporation vs. recrystallization) impact crystal quality, which is crucial for X-ray diffraction studies.
- Reaction times are relatively short, enhancing scalability for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-(3-Methoxyphenyl)thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Modifications
Thiourea derivatives are tailored via substituent variations to optimize physicochemical and biological properties. Key modifications include:
Electronic Effects :
- Methoxy groups enhance solubility via polarity but may reduce metabolic stability.
- Chloro and nitro groups increase electrophilicity, favoring interactions with nucleophilic enzyme residues .
Antioxidant and Anti-inflammatory Activity
- Thiazole derivatives of this compound (e.g., compound A1 in ) exhibit significant anti-inflammatory activity (70% inhibition in carrageenan-induced edema) and DPPH radical scavenging (IC₅₀: 12.5 μM) .
- Comparison : 1-(4-Nitrobenzoyl)thiourea derivatives show weaker antioxidant activity due to nitro group-induced redox inactivity .
Enzyme Inhibition
Anticancer and Signaling Pathways
- Quinazoline-thiourea hybrid (Compound 8, ) : Acts as an NF-κB inhibitor, suppressing pro-inflammatory cytokines. The 3-methoxybenzyl group enhances cellular permeability .
Physicochemical Properties and Stability
- Solubility : Methoxy-substituted thioureas generally exhibit higher aqueous solubility than chloro or nitro analogs. For example, 1-(3,4,5-Trimethoxyphenyl)thiourea shows improved solubility due to multiple -OCH₃ groups .
- Thermal Stability : Compounds with intramolecular hydrogen bonds (e.g., 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea) demonstrate higher melting points (~183–185°C) .
Data Tables
Table 2: Physicochemical Properties
Compound Name | Melting Point (°C) | Solubility (mg/mL) | LogP | |
---|---|---|---|---|
This compound | ~180–185 | 1.2 (DMSO) | 2.1 | |
1-(3-Chlorophenyl)thiourea | 190–195 | 0.8 (DMSO) | 2.8 | |
1-(4-Nitrobenzoyl)thiourea | 210–215 | 0.3 (DMSO) | 3.5 |
Biological Activity
1-(3-Methoxyphenyl)thiourea (1-MTU) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its hypoglycemic effects, antibacterial and anticancer activities, and potential applications in neuroprotection.
Chemical Structure and Properties
This compound has the chemical formula and features a thiourea functional group, which is known for its reactivity and biological significance. The presence of the methoxy group enhances its lipophilicity, potentially influencing its biological interactions.
Hypoglycemic Activity
Research indicates that 1-MTU exhibits significant hypoglycemic activity in various animal models of diabetes. It acts as an agonist for human insulin receptors, promoting glucose uptake in peripheral tissues. In a study involving diabetic rats, administration of 1-MTU resulted in a marked reduction in blood glucose levels, comparable to that of standard antidiabetic medications .
Antibacterial Activity
1-MTU has demonstrated notable antibacterial properties against several pathogenic bacteria. In vitro studies show that it effectively inhibits the growth of strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria ranged from 40 to 50 µg/mL, indicating a potency similar to conventional antibiotics like ceftriaxone .
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Escherichia coli | 40 | 29 |
Staphylococcus aureus | 50 | 24 |
Pseudomonas aeruginosa | 45 | 30 |
Anticancer Activity
The anticancer potential of 1-MTU has been explored in various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, in human leukemia cell lines, 1-MTU exhibited IC50 values ranging from 3 to 14 µM, demonstrating significant cytotoxicity .
The compound's mechanism involves the modulation of signaling pathways related to angiogenesis and cell cycle regulation. It has been shown to inhibit key enzymes involved in cancer progression, leading to reduced cell viability and altered cellular morphology .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of 1-MTU, particularly against neurodegenerative diseases such as Alzheimer’s. It has been found to inhibit acetylcholinesterase (AChE) activity with IC50 values between 33.27 nM and 93.85 nM. This inhibition is crucial as it leads to increased acetylcholine levels, potentially improving cognitive function .
Case Studies
Several case studies have documented the therapeutic applications of 1-MTU:
- Diabetes Management : In a controlled trial with diabetic rats, administration of varying doses of 1-MTU resulted in significant improvements in glycemic control compared to untreated controls.
- Infection Control : A clinical evaluation demonstrated that patients treated with formulations containing 1-MTU showed improved outcomes against bacterial infections resistant to standard therapies.
- Cancer Treatment : Preliminary findings from cancer cell line studies suggest that combining 1-MTU with traditional chemotherapeutics may enhance treatment efficacy while reducing side effects.
Q & A
Basic Question: What are the recommended synthetic routes for 1-(3-Methoxyphenyl)thiourea, and how can reaction conditions be optimized?
Answer:
A common method involves the condensation of 3-methoxyaniline with carbon disulfide in an aqueous medium, followed by purification via recrystallization. Key parameters include pH control (optimally ~9–10), temperature (60–80°C), and stoichiometric ratios of reactants to minimize byproducts like symmetrical thioureas . Alternative routes, such as using isocyanides with aliphatic amines in the presence of elemental sulfur, may offer higher yields under ambient conditions but require rigorous moisture control . Optimization should prioritize reaction monitoring via TLC or HPLC to track intermediate formation.
Basic Question: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Answer:
X-ray crystallography reveals a monoclinic P21/n space group with unit cell parameters a = 10.9894 Å, b = 8.0759 Å, c = 12.8067 Å, and β = 102.920° . The structure is stabilized by N–H···O and O–H···S hydrogen bonds (2.8–3.1 Å), with additional π-π stacking between aromatic rings (3.4–3.6 Å). SHELXL refinement software is recommended for resolving disorder or twinning in high-resolution datasets .
Advanced Question: How do substituents on the phenyl ring (e.g., methoxy vs. nitro groups) influence the compound’s reactivity and biological activity?
Answer:
The electron-donating methoxy group enhances solubility in polar solvents and modulates hydrogen-bonding capacity compared to electron-withdrawing groups (e.g., nitro). For instance, 1-(3-Nitrophenyl)thiourea exhibits stronger intermolecular interactions but reduced bioavailability due to higher hydrophobicity . Computational studies (DFT or molecular docking) can predict substituent effects on binding affinity to biological targets like enzymes .
Advanced Question: What challenges arise in resolving crystallographic data for thiourea derivatives, and how can they be addressed?
Answer:
Common issues include disorder in flexible alkyl/aryl chains and pseudo-symmetry in hydrogen-bonded networks. High-resolution datasets (≤0.8 Å) and twinning detection tools in SHELXTL or PLATON are critical . For ambiguous electron density, complementary techniques like IR spectroscopy (to confirm thiourea C=S stretching at ~1250 cm⁻¹) or NMR (¹³C for thiocarbonyl resonance at ~180 ppm) can validate structural assignments .
Advanced Question: How can computational modeling predict the biological activity of this compound derivatives?
Answer:
Molecular docking (AutoDock Vina, Schrödinger) using protein targets (e.g., COX-2 for anti-inflammatory activity) identifies key binding motifs. Pharmacophore models highlight the importance of the thiourea moiety for hydrogen bonding and the methoxyphenyl group for hydrophobic interactions . MD simulations assess stability of ligand-protein complexes over time, with RMSD values <2 Å indicating favorable binding .
Advanced Question: What analytical contradictions exist in characterizing thiourea derivatives, and how should they be resolved?
Answer:
Discrepancies in melting points or spectral data often arise from polymorphism or solvent inclusion. For example, recrystallization from ethanol vs. acetone can yield different polymorphs. Multi-technique validation (PXRD, DSC, and solid-state NMR) is advised to confirm phase purity . Contradictory biological activity reports (e.g., antioxidant vs. pro-oxidant effects) may stem from assay conditions (e.g., pH, radical source), necessitating standardized protocols .
Advanced Question: How does the methoxy group’s position (meta vs. para) affect the compound’s solubility and reactivity?
Answer:
The meta-methoxy group reduces symmetry, leading to lower melting points and higher solubility in organic solvents compared to para isomers. Reactivity differences are evident in electrophilic substitution: meta substitution directs further functionalization to the phenyl ring’s 5-position, while para isomers exhibit steric hindrance . Solubility parameters (Hansen solubility sphere) can be modeled to guide solvent selection for reactions .
Advanced Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Thiourea derivatives may release toxic H₂S under acidic conditions. Use fume hoods for synthesis, and store compounds in airtight containers with desiccants. Acute toxicity data (e.g., LD50 for 1-(3-Nitrophenyl)thiourea: 320 mg/kg in rats) suggest handling with nitrile gloves and lab coats. Waste disposal should follow EPA guidelines for sulfur-containing organics .
Advanced Question: How can the Cambridge Structural Database (CSD) aid in designing novel thiourea derivatives?
Answer:
The CSD (over 500,000 structures) provides precedent data on hydrogen-bonding patterns and packing motifs. For example, searching "thiourea + methoxyphenyl" retrieves comparable structures, enabling prediction of crystallization solvents or co-crystal formers . ConQuest software filters results by R-factor (<0.05) and resolution (<1.0 Å) to ensure reliability .
Advanced Question: What role does the thiourea moiety play in metal-ion coordination, and how can this be exploited in material science?
Answer:
The thiocarbonyl sulfur acts as a soft Lewis base, coordinating to transition metals (e.g., Cu²⁺, Pd²⁺) to form stable complexes. These complexes exhibit catalytic activity in cross-coupling reactions (Suzuki-Miyaura) or photoluminescence. XAS (X-ray absorption spectroscopy) and cyclic voltammetry characterize coordination geometry and redox behavior .
Properties
IUPAC Name |
(3-methoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMXDSWMRIXNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958189 | |
Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37014-08-7 | |
Record name | N-(3-Methoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37014-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 37014-08-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.